molecular formula C8H5BrN2O2 B13559375 4-bromo-3-nitro-1H-indole

4-bromo-3-nitro-1H-indole

Cat. No.: B13559375
M. Wt: 241.04 g/mol
InChI Key: NSNYRPJKIUCLNK-UHFFFAOYSA-N
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Description

4-Bromo-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide . This reaction yields this compound in good yields under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the indole nucleus.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Reduction Products: 4-amino-3-nitro-1H-indole.

    Oxidation Products: Various oxidized indole derivatives.

Scientific Research Applications

4-Bromo-3-nitro-1H-indole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromo-3-nitro-1H-indole involves its interaction with various molecular targets and pathways. The bromine and nitro groups enhance its reactivity, allowing it to bind to specific receptors and enzymes. This binding can inhibit or activate certain biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s combination of bromine and nitro groups makes it unique among indole derivatives

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

4-bromo-3-nitro-1H-indole

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H

InChI Key

NSNYRPJKIUCLNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

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